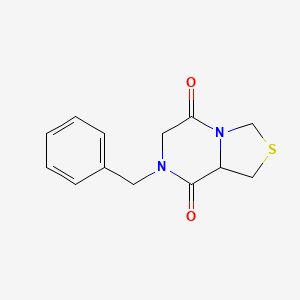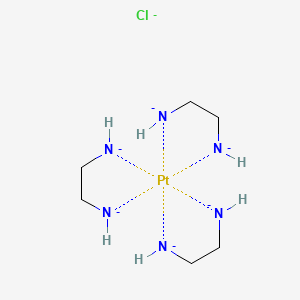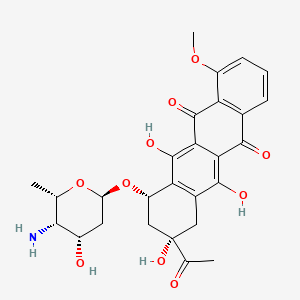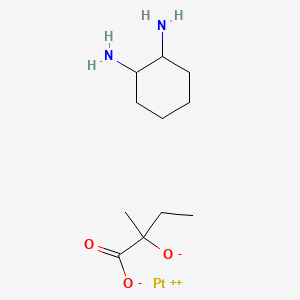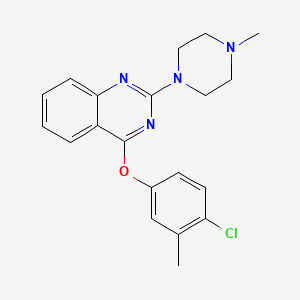
Quinazoline, 4-(4-chloro-3-methylphenoxy)-2-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-(4-chloro-3-methylphenoxy)-2-(4-methyl-1-piperazinyl)- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For this specific compound, the synthesis might involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazolinones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the attached functional groups.
Substitution: Various substitution reactions can be performed on the phenoxy or piperazine moieties to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinones, while substitution reactions could introduce various functional groups onto the phenoxy or piperazine rings.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some quinazoline compounds are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The exact mechanism would depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazoline
- 4-(3-methylphenoxy)-2-(4-methylpiperazin-1-yl)quinazoline
Uniqueness
The uniqueness of 4-(4-chloro-3-methylphenoxy)-2-(4-methyl-1-piperazinyl)-quinazoline lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups on the phenoxy ring, as well as the piperazine moiety, can significantly impact its interactions with molecular targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
129112-46-5 |
|---|---|
Formule moléculaire |
C20H21ClN4O |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
4-(4-chloro-3-methylphenoxy)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H21ClN4O/c1-14-13-15(7-8-17(14)21)26-19-16-5-3-4-6-18(16)22-20(23-19)25-11-9-24(2)10-12-25/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
KWGCJLDOGOYJOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


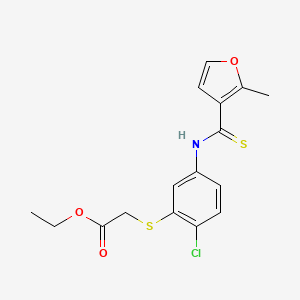
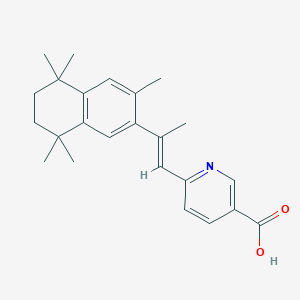
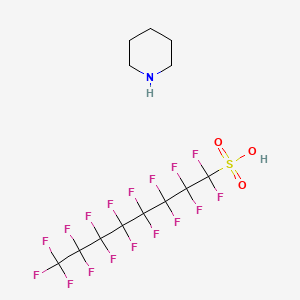
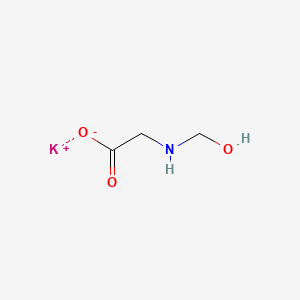
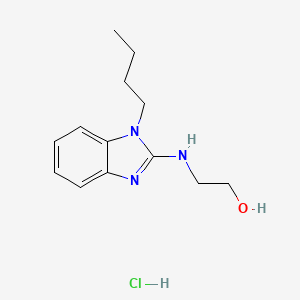
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
